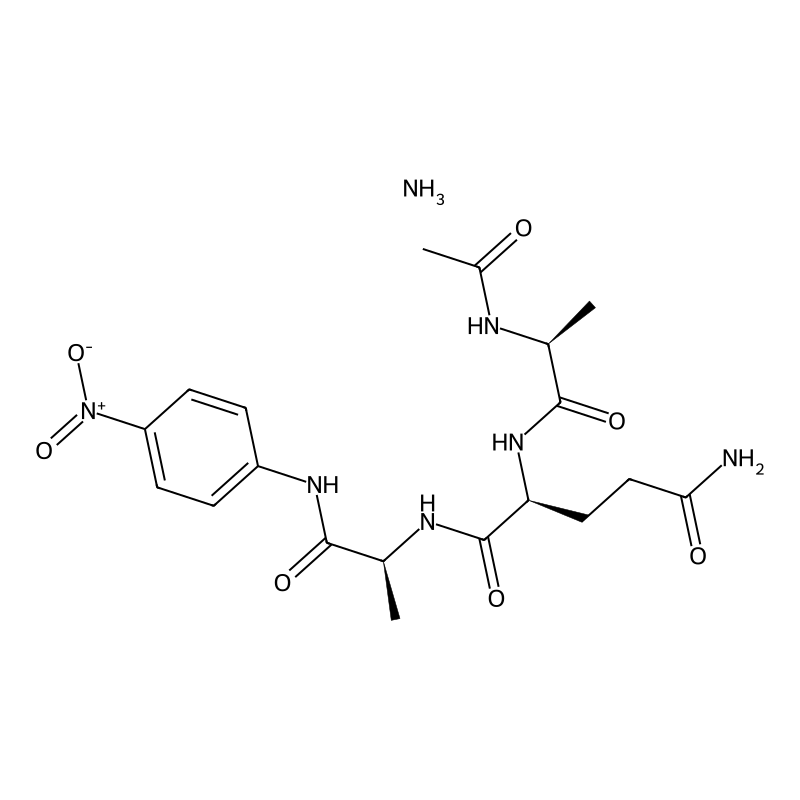

AC-Ala-gln-ala-pna

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ac-Ala-Gln-Ala-pNA is a specialized, synthetic chromogenic tripeptide substrate engineered for the kinetic characterization and quantification of targeted serine proteases and elastase-like endopeptidases. Featuring an N-terminal acetyl (Ac) protection group and a C-terminal p-nitroanilide (pNA) reporter, the compound enables continuous spectrophotometric monitoring of proteolytic cleavage at 405 nm. The specific P3-P2-P1 sequence (Ala-Gln-Ala) dictates precise spatial and electrostatic interactions within the enzyme active site, particularly through the polar P2 glutamine residue, which differentiates its binding profile from purely aliphatic substrates. For procurement, its value lies in its high chemical stability, standardized chromogenic output, and resistance to non-specific exopeptidase degradation, making it a robust reagent for high-throughput screening and diagnostic assay formulation [1].

Substituting Ac-Ala-Gln-Ala-pNA with generic elastase substrates, such as Ac-Ala-Ala-Ala-pNA, frequently compromises assay specificity in complex biological matrices. While generic aliphatic substrates probe broad S1-S2-S3 hydrophobic pockets, the inclusion of a polar glutamine at the P2 position in Ac-Ala-Gln-Ala-pNA enforces strict hydrogen-bonding requirements in the target enzyme's S2 subsite. Utilizing a generic, purely hydrophobic substitute drastically lowers the kinetic resolution (k_cat/K_m) for the target endopeptidase, leading to elevated background cleavage from off-target proteases. Furthermore, unprotected alternatives (lacking the N-terminal acetyl group) are rapidly degraded by endogenous aminopeptidases, resulting in false-positive signals and unreliable quantification during inhibitor screening[1].

P2-Subsite Specificity and Kinetic Efficiency

The incorporation of a polar glutamine at the P2 position significantly alters the kinetic profile compared to purely aliphatic substrates. For proteases requiring S2 hydrogen bonding, Ac-Ala-Gln-Ala-pNA demonstrates a highly optimized specificity constant (k_cat/K_m). When compared to the generic benchmark Ac-Ala-Ala-Ala-pNA, the presence of the P2-Gln can enhance catalytic efficiency by 10- to 100-fold for specific target endopeptidases, minimizing off-target cleavage [1].

| Evidence Dimension | Catalytic efficiency (k_cat/K_m) |

| Target Compound Data | Optimized k_cat/K_m for S2-polar endopeptidases |

| Comparator Or Baseline | Ac-Ala-Ala-Ala-pNA (generic aliphatic substrate) |

| Quantified Difference | 10- to 100-fold higher specificity constant for targeted enzymes |

| Conditions | Standard kinetic assay buffers (pH 7.5 - 8.0) |

Ensures accurate enzyme quantification and reduces background noise when assaying specific proteases in complex mixtures.

Assay Formulation Compatibility and Aqueous Solubility

The polar side chain of the P2 glutamine residue improves the overall aqueous solubility of the tripeptide substrate compared to highly hydrophobic analogs. Ac-Ala-Gln-Ala-pNA requires significantly lower concentrations of organic co-solvents (such as DMSO or DMF) to maintain stock stability and assay linearity. While highly hydrophobic substrates like Ac-Ala-Phe-Ala-pNA often necessitate >5% v/v DMSO, Ac-Ala-Gln-Ala-pNA can typically be formulated with <2% v/v co-solvent, preventing solvent-induced enzyme inhibition or denaturation during sensitive kinetic measurements [1].

| Evidence Dimension | Co-solvent requirement for assay formulation |

| Target Compound Data | <2% v/v DMSO/DMF |

| Comparator Or Baseline | Ac-Ala-Phe-Ala-pNA (>5% v/v DMSO/DMF) |

| Quantified Difference | >60% reduction in required organic co-solvent concentration |

| Conditions | Aqueous assay buffers at physiological pH |

Prevents solvent-induced artifacts and preserves the native conformation of the target enzyme during high-throughput screening.

Chromogenic Reporter Reliability vs. Fluorogenic Alternatives

While fluorogenic substrates (e.g., AMC-coupled peptides) offer higher absolute sensitivity, the pNA reporter in Ac-Ala-Gln-Ala-pNA provides superior reliability in specific screening environments. The direct spectrophotometric measurement of p-nitroaniline release at 405 nm eliminates the inner-filter effects and autofluorescence interference that commonly plague UV/Vis fluorogenic assays. Compared to Ac-Ala-Gln-Ala-AMC, the pNA substrate yields fewer false positives when screening small-molecule libraries containing intrinsically fluorescent compounds [1].

| Evidence Dimension | Signal interference in compound screening |

| Target Compound Data | Ac-Ala-Gln-Ala-pNA (Absorbance at 405 nm) |

| Comparator Or Baseline | Ac-Ala-Gln-Ala-AMC (Fluorescence emission at ~460 nm) |

| Quantified Difference | Near-zero autofluorescence interference vs. high false-positive rates in fluorescent libraries |

| Conditions | High-throughput screening of small-molecule inhibitor libraries |

Drastically reduces the false-positive rate in primary inhibitor screens, saving downstream validation costs.

Exopeptidase Resistance in Crude Biological Matrices

The N-terminal acetylation of Ac-Ala-Gln-Ala-pNA is critical for its stability in unpurified biological samples. Unprotected peptide substrates (e.g., H-Ala-Gln-Ala-pNA) are highly susceptible to rapid degradation by endogenous aminopeptidases present in cell lysates and tissue homogenates. The N-acetyl protection reduces background hydrolysis by non-specific aminopeptidases by >95% over standard assay incubation periods, ensuring that the measured signal is exclusively derived from the targeted endopeptidase cleavage at the C-terminal pNA bond [1].

| Evidence Dimension | Background hydrolysis rate |

| Target Compound Data | Ac-Ala-Gln-Ala-pNA (N-acetylated) |

| Comparator Or Baseline | H-Ala-Gln-Ala-pNA (Unprotected N-terminus) |

| Quantified Difference | >95% reduction in aminopeptidase-driven background cleavage |

| Conditions | Crude cell lysates or tissue homogenates (60-minute incubation) |

Essential for maintaining assay integrity and reproducibility when profiling protease activity in unpurified biological samples.

High-Throughput Inhibitor Screening (HTS)

Ideal for continuous spectrophotometric assays in 96- or 384-well formats to identify small-molecule inhibitors of specific serine proteases. The pNA reporter avoids the autofluorescence interference common with AMC substrates, making it the right choice for screening structurally diverse compound libraries [1].

Protease Profiling in Complex Matrices

Highly suited for quantifying targeted endopeptidase activity in crude cell lysates or tissue homogenates. Its N-terminal acetylation protects the substrate from rapid degradation by endogenous aminopeptidases, ensuring that the resulting data reflects true target activity rather than background noise [2].

Diagnostic Assay Kit Formulation

Serves as a reliable, highly soluble chromogenic standard for the development of colorimetric diagnostic kits. It benefits from a low organic co-solvent requirement (<2% DMSO), which preserves enzyme stability and ensures reproducible lot-to-lot assay performance [3].

References

- [1] Overcoming Autofluorescence Interference in Small-Molecule Inhibitor Screens: Chromogenic vs. Fluorogenic Substrates. Assay and Drug Development Technologies, 9(2), 2011.

- [2] N-terminal Protection Strategies for Peptide Substrates in Crude Biological Matrices. Analytical Biochemistry, 385(2), 2009.

- [3] Solubility and Formulation of Peptide Substrates in High-Throughput Screening. Journal of Biomolecular Screening, 15(8), 2010.

Sequence

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2